molecular formula C4F4OS B8569490 2(5H)-Thiophenone, 3,4,5,5-tetrafluoro- CAS No. 142453-20-1

2(5H)-Thiophenone, 3,4,5,5-tetrafluoro-

Cat. No. B8569490
M. Wt: 172.10 g/mol
InChI Key: UKWRMCNGNUEJNY-UHFFFAOYSA-N
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Patent
US05112993

Procedure details

Sulfur trioxide (128.0 g, 1.60 mol) was added rapidly to 77.6 g (0.40 mol) of hexafluoro-2,5-dihydrothiophene. After an initial exotherm, the mixture was refluxed for 30 min. and fractionated to give 121.9 g, bp 42°-55° C., shown to be mainly pyrosulfuryl fluoride by 19F NMR, and 29.5 g of crude tetrafluoro-2,5-dihydrothiophene, bp 77°-85° C. Redistillation of this product afforded 16.9 g (25%) of tetrafluoro-2,5-dihydrothiophene-2-one, bp 83° C. IR (CCl4): 1755 (C=O) and 1740 cm-1 (C=C). NMR (CCl4): 19F.0. -92.0 (d of d, JFF 14.7, 5.5 Hz, 2F, CF2), -133.5 (q, JFF 14.3 Hz, 1F, CF), -144.3 (d of t, JFF 13.9, 5.5 Hz, 1F, CF). MS: m/e 171.9615 (M+ ; calcd for C4F4OS, 171.9606), 3.9664 (M+ -CO; cald, 143,9657), 121.9641 (M+ -CF2 ; calcd, 121.9638). Anal. Calcd for C4F4OS: C, 27.91; S, 18.63 Found: C, 28.27; S, 19.16.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrafluoro-2,5-dihydrothiophene
Quantity
29.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)=[O:2].[F:5][C:6]1([F:15])[S:10][C:9](F)(F)[C:8]([F:13])=[C:7]1[F:14].[F-].FC1(F)SC(F)(F)C=C1>>[F:5][C:6]1([F:15])[S:10][C:9](=[O:2])[C:8]([F:13])=[C:7]1[F:14]

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
S(=O)(=O)=O
Name
Quantity
77.6 g
Type
reactant
Smiles
FC1(C(=C(C(S1)(F)F)F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Three
Name
tetrafluoro-2,5-dihydrothiophene
Quantity
29.5 g
Type
reactant
Smiles
FC1(C=CC(S1)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After an initial exotherm, the mixture was refluxed for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to give 121.9 g, bp 42°-55° C.
DISTILLATION
Type
DISTILLATION
Details
Redistillation of this product

Outcomes

Product
Name
Type
product
Smiles
FC1(C(=C(C(S1)=O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.